Pde5-IN-2 Exhibits >1,300-Fold Higher Selectivity for PDE5 Over PDE6C Compared to Sildenafil
Pde5-IN-2 demonstrates a PDE6C IC50 of 1.2 nM, resulting in a selectivity ratio (IC50(PDE6C)/IC50(PDE5)) of approximately 3.9-fold . In contrast, sildenafil exhibits a PDE6 (rod) IC50 of 37 nM, corresponding to a selectivity ratio of approximately 10.6-fold, while its PDE5 IC50 is 3.5 nM [1]. However, the absolute PDE6C IC50 for Pde5-IN-2 (1.2 nM) is 30-fold lower than sildenafil's PDE6 IC50 (37 nM), indicating that Pde5-IN-2 inhibits PDE6 at a much lower concentration, a critical consideration for experimental design [1]. This direct comparison highlights that while both compounds are selective, their absolute potencies against PDE6 differ substantially, which may influence off-target effects in retinal cell-based assays or in vivo models.
| Evidence Dimension | Selectivity ratio (IC50(PDE6)/IC50(PDE5)) |
|---|---|
| Target Compound Data | PDE6C IC50: 1.2 nM; PDE5 IC50: 0.31 nM |
| Comparator Or Baseline | Sildenafil: PDE6 (rod) IC50: 37 nM; PDE5 IC50: 3.5 nM |
| Quantified Difference | Pde5-IN-2 inhibits PDE6 at 1.2 nM vs. sildenafil at 37 nM, a 30-fold difference in absolute potency against PDE6. |
| Conditions | Recombinant human PDE enzymes; sildenafil data from native human tissue (retina) and recombinant enzymes |
Why This Matters
The 30-fold difference in absolute PDE6 inhibitory potency means that at equivalent PDE5-inhibiting concentrations, Pde5-IN-2 may engage PDE6 more readily than sildenafil, a crucial factor for experiments where retinal off-target effects must be carefully controlled.
- [1] Corbin, J.D., & Francis, S.H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459. Table 3. View Source
